A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-ethylbenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the physical properties of 4-Amino-3-ethylbenzoic acid (CAS No: 51688-75-6), a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a foundational understanding of the causality behind these properties and the experimental methodologies used to determine them, ensuring scientific integrity and practical applicability for professionals in the field.
Introduction: The Significance of 4-Amino-3-ethylbenzoic Acid
4-Amino-3-ethylbenzoic acid, a substituted aromatic carboxylic acid, possesses a unique trifecta of functional groups: a primary amine, an ethyl group, and a carboxylic acid. This structural arrangement imparts a specific set of physicochemical characteristics that are crucial for its application in drug discovery as a scaffold for novel therapeutics and in the synthesis of advanced polymers. A thorough understanding of its physical properties is paramount for optimizing reaction conditions, predicting bioavailability, and ensuring the quality and stability of final products.
Core Physicochemical Properties
The physical properties of 4-Amino-3-ethylbenzoic acid are summarized below. It is critical to note that while some experimental data is available, many properties are predicted through computational models. These predictions offer valuable estimations but should be confirmed through empirical testing for mission-critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 165.19 g/mol | --INVALID-LINK--[1] |
| Melting Point | 152-154 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 348.3 ± 35.0 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 1.205 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | 4.93 ± 0.10 | --INVALID-LINK--[2] |
| LogP (XLogP3) | 1.6 | --INVALID-LINK--[1] |
| Appearance | Brown to reddish-brown solid | --INVALID-LINK--[2] |
| Solubility | See Section 4 for detailed discussion |
Experimental Determination of Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities will lead to a depressed and broader melting range.[3]
Methodology: Capillary Melting Point Determination
This is a standard and widely accessible method for determining the melting point of a solid organic compound.[4]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[4]
Detailed Protocol:
-
Sample Preparation: Ensure the 4-Amino-3-ethylbenzoic acid sample is completely dry and finely powdered to allow for uniform packing and heat distribution.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
The solubility of 4-Amino-3-ethylbenzoic acid is a key parameter in drug development, influencing its formulation and bioavailability. Due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, its solubility is expected to be highly pH-dependent.
Expected Solubility:
-
Aqueous Solubility: Moderate solubility in water is anticipated due to the presence of polar functional groups capable of hydrogen bonding.[5]
-
pH-Dependent Solubility:
-
In acidic solutions (pH < pKa of the carboxylic acid), the amino group will be protonated (-NH₃⁺), increasing aqueous solubility.
-
In alkaline solutions (pH > pKa of the carboxylic acid), the carboxylic acid group will be deprotonated (-COO⁻), also enhancing aqueous solubility.
-
At the isoelectric point, where the net charge is zero, the compound is expected to have its minimum aqueous solubility.
-
-
Organic Solvents: Higher solubility is expected in polar organic solvents such as alcohols (e.g., ethanol, methanol) and DMSO.[5]
Methodology: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent.[6]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.[6]
Detailed Protocol:
-
Preparation: An excess of solid 4-Amino-3-ethylbenzoic acid is added to a known volume of the test solvent (e.g., phosphate-buffered saline at various pH values) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Caption: Shake-Flask Method for Solubility Determination.
Acid-Base Properties: pKa
The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of 4-Amino-3-ethylbenzoic acid at different pH values. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.
-
Carboxylic Acid Group: The predicted pKa of ~4.93 is characteristic of a benzoic acid derivative.[2] The electron-donating nature of the amino and ethyl groups slightly increases the pKa compared to unsubstituted benzoic acid (pKa ≈ 4.2).
-
Amino Group: The pKa of the anilinium ion (the protonated form of the amino group) is typically around 4.6. However, the presence of the electron-withdrawing carboxylic acid group will lower this value.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups.
Principle: The compound is dissolved in water and titrated with a standard acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the functional group is 50% ionized.
Spectral Properties: A Structural Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the amine protons, and the carboxylic acid proton. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals will be influenced by the nature of the substituents on the aromatic ring.[7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]
-
C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carboxylic acid carbonyl group.
-
O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ for the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching bands.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹ for the aromatic amine C-N bond.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 165.
-
Fragmentation: Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[9][10]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 4-Amino-3-ethylbenzoic acid. By integrating available experimental data with predictive models and established analytical methodologies, researchers and drug development professionals can gain a robust understanding of this important chemical entity. The protocols and theoretical background presented herein serve as a valuable resource for guiding experimental design, ensuring data quality, and ultimately accelerating the development of novel chemical applications.
References
- 1. rsc.org [rsc.org]
- 2. 4-Amino-3-ethylbenzoic acid | 51688-75-6 [amp.chemicalbook.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. westlab.com [westlab.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. who.int [who.int]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
